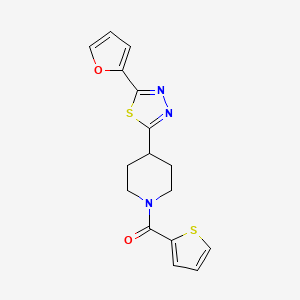

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Description

The compound “(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone” features a hybrid heterocyclic architecture comprising three key components:

- 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle known for its electron-withdrawing properties and pharmacological relevance, particularly in antimicrobial and anticancer agents .

- Thiophen-2-yl methanone group: A ketone-linked thiophene ring, which enhances aromatic conjugation and may influence solubility and metabolic stability .

The furan-2-yl substituent on the thiadiazole introduces an oxygen-containing heterocycle, likely modulating electronic effects and intermolecular interactions.

Properties

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c20-16(13-4-2-10-22-13)19-7-5-11(6-8-19)14-17-18-15(23-14)12-3-1-9-21-12/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDKMNYGZCWSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a furan-2-carboxylic acid derivative with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

Attachment of the piperidine ring: The thiadiazole intermediate is then reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperidin-1-yl derivative.

Introduction of the thiophene moiety: Finally, the piperidin-1-yl intermediate is coupled with a thiophene-2-carboxylic acid derivative using a suitable catalyst, such as palladium, under Suzuki-Miyaura cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone: can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding epoxides or sulfoxides.

Reduction: The compound can be reduced to form dihydro derivatives, particularly at the furan and thiophene rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiadiazole or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and hydrogen peroxide for sulfoxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan epoxide, while reduction of the thiophene ring may produce dihydrothiophene derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is , indicating a total of 17 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The presence of multiple heteroatoms contributes to its unique chemical properties and reactivity .

Biological Activities

Research indicates that compounds containing thiadiazole structures often exhibit a range of pharmacological activities:

- Anticancer Properties : Similar compounds have shown promising results against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have been reported to possess significant anticancer activity against HepG2 (liver cancer) and A549 (lung cancer) cells . The mechanism may involve interaction with specific biological targets leading to apoptosis in cancer cells.

- Antimicrobial Activity : Thiadiazole derivatives have demonstrated antimicrobial properties against several bacterial strains. This suggests that the compound may also possess similar activity .

Case Studies

- Anticancer Activity : A study investigated the anticancer effects of novel thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 cell lines. The introduction of specific substituents significantly enhanced cytotoxicity compared to lead compounds .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to targets like dihydrofolate reductase (DHFR), which is crucial for understanding its potential as an anticancer agent .

Mechanism of Action

The mechanism by which (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone exerts its effects depends on its application:

Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring, for example, is known to interact with metal ions in enzyme active sites, potentially inhibiting their catalytic activity.

Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated systems of the furan, thiadiazole, and thiophene rings, which can facilitate charge transfer and improve conductivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with related derivatives, focusing on core scaffolds, substituents, and inferred properties.

Table 1: Key Comparative Data

Key Observations

Substituting piperidine with piperazine () introduces an additional nitrogen atom, increasing basicity and hydrogen-bonding capacity, which may enhance receptor affinity .

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 21) improve metabolic stability but may reduce solubility .

- Methoxy and fluorophenyl groups () enhance solubility and bioavailability via polar interactions .

Biological Activity: Thiadiazole-thiazolidinone hybrids () exhibit anticancer activity due to dual heterocyclic pharmacophores .

Synthetic Accessibility :

- Piperazine-linked compounds () are synthesized via carbodiimide-mediated coupling, whereas thiadiazole-piperidine systems may require multi-step cyclization or nucleophilic substitution .

Contradictions and Limitations

Biological Activity

The compound (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Structural Overview

The compound features a multi-functional structure comprising:

- Piperidine core : A six-membered ring that contributes to the compound's pharmacological properties.

- Thiadiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer effects.

- Furan moiety : A five-membered aromatic ring that enhances interaction with biological targets.

- Thiophen moiety : Another heterocyclic component that may contribute to the overall biological activity.

The mechanism of action for this compound involves interactions with various biological targets:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific checkpoints, which is crucial for inhibiting cancer cell proliferation.

- Apoptosis Promotion : It promotes apoptosis in cancer cells, leading to decreased viability and potential therapeutic effects against tumors.

- Enzyme Interaction : The structural components allow for binding with specific enzymes and receptors, modulating their activity and influencing cellular pathways.

Biological Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant biological activities. Here are key findings related to the compound:

Anticancer Activity

Studies have demonstrated that compounds containing thiadiazole and furan moieties exhibit potent anticancer properties:

- Cell Lines Tested : The compound has shown effectiveness against various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .

- Mechanisms : The dual action of inducing apoptosis and causing cell cycle arrest contributes to its anticancer efficacy .

Antimicrobial Properties

The compound also displays antimicrobial activity:

- Bacterial Inhibition : It has been effective against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity .

- Fungal Activity : Significant antifungal properties have been noted against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Furan Ring : Achieved through cyclization reactions involving 1,4-dicarbonyl compounds.

- Thiadiazole Synthesis : Typically formed by reacting thiosemicarbazide with carboxylic acids under dehydrating conditions.

- Integration into Piperidine Framework : Accomplished via nucleophilic substitution reactions where intermediates react with piperidine derivatives.

Case Studies

Several studies have highlighted the potential applications of this compound:

Study 1

A recent study synthesized a series of thiadiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. The results indicated that compounds with similar structures showed enhanced anticancer activity compared to existing treatments .

Study 2

Another investigation focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives. The findings revealed that certain substitutions on the thiadiazole ring significantly improved antibacterial potency against common pathogens .

Comparative Analysis

Q & A

Q. How can synthetic protocols for (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone be optimized to improve yields and purity?

Methodological Answer:

- Solvent Selection: Evidence suggests that polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency in thiadiazole-containing compounds. For example, furan-2-yl derivatives synthesized in ethanol achieved 76% yields, while DMF improved reaction rates .

- Catalytic Systems: Acidic conditions (e.g., glacial acetic acid) are critical for Schiff base formation and cyclization steps, as demonstrated in thiadiazole syntheses .

- Purification: Recrystallization using ethanol or methanol is recommended to isolate pure crystalline products, with yields typically >70% .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Analysis: H and C NMR should identify distinct peaks for the furan (δ 6.3–7.5 ppm), thiophene (δ 7.0–7.8 ppm), and piperidine (δ 2.5–3.5 ppm) moieties. Discrepancies between experimental and theoretical shifts may indicate incomplete cyclization .

- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular ion [M+H] with a deviation <5 ppm. For example, a related thiadiazole derivative showed m/z 380.84 (calculated 380.84) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or regioselectivity. Piperidine-thiadiazole derivatives often crystallize in monoclinic systems (e.g., space group P21/c) .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

- Antimicrobial Activity: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiadiazole analogs exhibited MIC values of 8–32 µg/mL .

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) can assess selectivity. Degradation products should be monitored via HPLC to rule out false positives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiadiazole ring) influence bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Electron-withdrawing groups (e.g., nitro, cyano) on the thiadiazole ring enhance antimicrobial potency but may increase cytotoxicity. For example, a 4-nitro derivative showed MIC = 8 µg/mL but 50% cell viability at 25 µg/mL .

- Methoxy or methyl groups improve solubility without compromising stability, as seen in analogs with logP <3.5 .

- Computational Modeling: Docking studies using Glide (Schrödinger Suite) can predict binding to bacterial enoyl-ACP reductase, a common thiadiazole target .

Q. How stable is this compound under physiological conditions, and what degradation pathways dominate?

Methodological Answer:

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use SwissADME or ADMETlab to estimate bioavailability (e.g., %ABS = 65–80%), blood-brain barrier permeability (logBB <0.3), and CYP450 inhibition. The compound’s high polar surface area (PSA >100 Ų) suggests limited passive diffusion .

- Metabolite Prediction: CypReact identifies hydroxylation at the piperidine ring as the primary Phase I metabolism pathway .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental NMR data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.